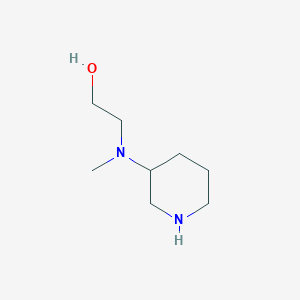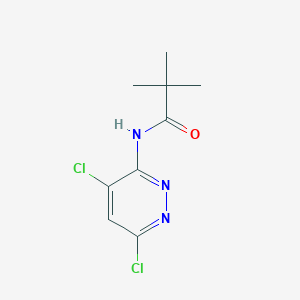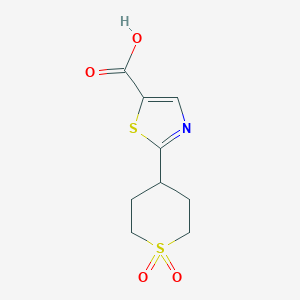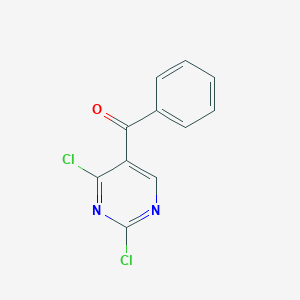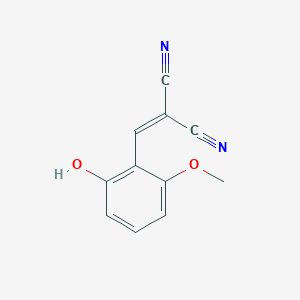
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2O2. This compound is known for its unique structure, which includes a benzylidene group attached to a malononitrile moiety. It is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-hydroxy-6-methoxybenzaldehyde and malononitrile in the presence of a base catalyst. The reaction conditions often include the use of a solvent such as ethanol or ethyl acetate and a base like piperidine or pyridine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid catalysts, such as hydrotalcites, can also enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzylidene malononitrile derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways related to inflammation and cancer .
Comparación Con Compuestos Similares
- 2-(2-Hydroxybenzylidene)malononitrile
- 2-(3-Hydroxy-4,5-dimethoxybenzylidene)malononitrile
- 2-(2,5-Dihydroxybenzylidene)malononitrile
Comparison: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-6-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-4-2-3-10(14)9(11)5-8(6-12)7-13/h2-5,14H,1H3 |
Clave InChI |
SSXHFCYICJRUAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C=C(C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
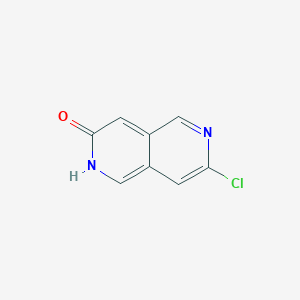

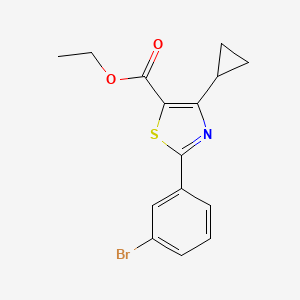

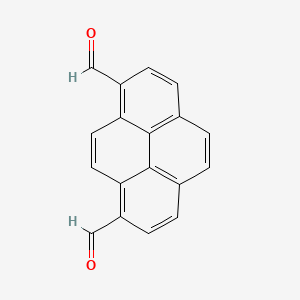

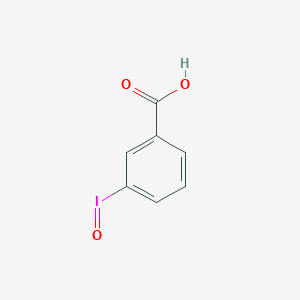

![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
